Cas no 2137737-46-1 (3-(2-Azidoethyl)-3-ethyloxetane)

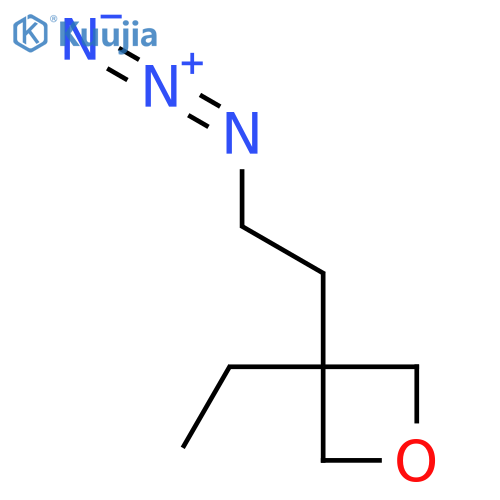

2137737-46-1 structure

商品名:3-(2-Azidoethyl)-3-ethyloxetane

3-(2-Azidoethyl)-3-ethyloxetane 化学的及び物理的性質

名前と識別子

-

- EN300-737933

- 3-(2-azidoethyl)-3-ethyloxetane

- 2137737-46-1

- 3-(2-Azidoethyl)-3-ethyloxetane

-

- インチ: 1S/C7H13N3O/c1-2-7(5-11-6-7)3-4-9-10-8/h2-6H2,1H3

- InChIKey: ZCSICDKGXZPCOJ-UHFFFAOYSA-N

- ほほえんだ: O1CC(CC)(CCN=[N+]=[N-])C1

計算された属性

- せいみつぶんしりょう: 155.105862047g/mol

- どういたいしつりょう: 155.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 23.6Ų

3-(2-Azidoethyl)-3-ethyloxetane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-737933-0.1g |

3-(2-azidoethyl)-3-ethyloxetane |

2137737-46-1 | 95.0% | 0.1g |

$1005.0 | 2025-03-11 | |

| Enamine | EN300-737933-0.25g |

3-(2-azidoethyl)-3-ethyloxetane |

2137737-46-1 | 95.0% | 0.25g |

$1051.0 | 2025-03-11 | |

| Enamine | EN300-737933-2.5g |

3-(2-azidoethyl)-3-ethyloxetane |

2137737-46-1 | 95.0% | 2.5g |

$2240.0 | 2025-03-11 | |

| Enamine | EN300-737933-0.05g |

3-(2-azidoethyl)-3-ethyloxetane |

2137737-46-1 | 95.0% | 0.05g |

$959.0 | 2025-03-11 | |

| Enamine | EN300-737933-1.0g |

3-(2-azidoethyl)-3-ethyloxetane |

2137737-46-1 | 95.0% | 1.0g |

$1142.0 | 2025-03-11 | |

| Enamine | EN300-737933-0.5g |

3-(2-azidoethyl)-3-ethyloxetane |

2137737-46-1 | 95.0% | 0.5g |

$1097.0 | 2025-03-11 | |

| Enamine | EN300-737933-10.0g |

3-(2-azidoethyl)-3-ethyloxetane |

2137737-46-1 | 95.0% | 10.0g |

$4914.0 | 2025-03-11 | |

| Enamine | EN300-737933-5.0g |

3-(2-azidoethyl)-3-ethyloxetane |

2137737-46-1 | 95.0% | 5.0g |

$3313.0 | 2025-03-11 |

3-(2-Azidoethyl)-3-ethyloxetane 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

2137737-46-1 (3-(2-Azidoethyl)-3-ethyloxetane) 関連製品

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬